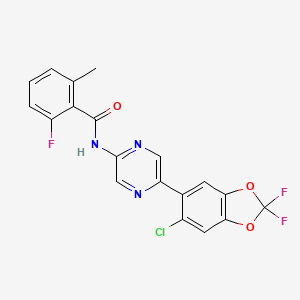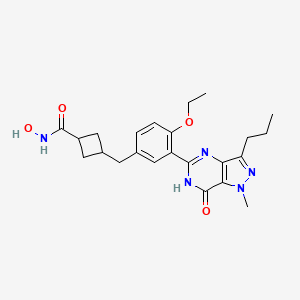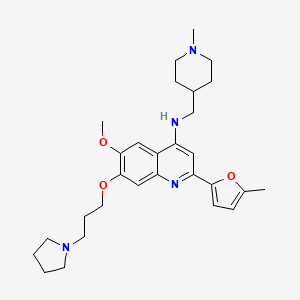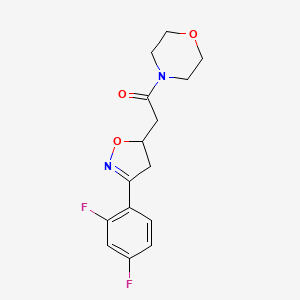
CPSI-1306
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, this compound (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin.
This compound is a antagonist of macrophage migration inhibitory factor (MIF).
Aplicaciones Científicas De Investigación
Protección contra el carcinoma de células escamosas inducido por UVB
CPSI-1306 se ha utilizado como un inhibidor de factor inhibidor de la migración de macrófagos (MIF) de molécula pequeña para estudiar sus efectos sobre la inflamación inducida por la luz UVB y la carcinogénesis escamosa {svg_1}. El estudio encontró que this compound puede disminuir el grosor de la piel y la actividad de la mieloperoxidasa (MPO), aumentar la apoptosis de los queratinocitos y la expresión de p53, disminuir la proliferación y la variante de la histona fosfohistona H2AX (γ-H2AX), y mejorar la reparación de dímeros de pirimidina de ciclobutano {svg_2}. Esto sugiere que la inhibición de MIF es una estrategia prometedora para la prevención de los efectos cutáneos nocivos de la exposición aguda y crónica a UVB {svg_3}.
Tratamiento del cáncer de mama agresivo
This compound se ha evaluado por su eficacia clínica contra el cáncer de mama agresivo {svg_4}. Se encontró que el compuesto inducía significativamente la apoptosis y reducía la viabilidad de las células de cáncer de mama metastásico de una manera dependiente de la dosis y el tiempo {svg_5}. Los estudios mecanísticos mostraron que this compound indujo la apoptosis al reducir el potencial de la membrana mitocondrial al aumentar las señales apoptogénicas, incluido el factor de inducción de apoptosis (AIF) y el citocromo-C {svg_6}. Un análisis más profundo reveló que this compound inhibe la activación del marcador de proliferación celular AKT en células de cáncer de mama metastásico {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .
Mode of Action
This compound acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. This compound has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, this compound enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .
Pharmacokinetics
Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.
Result of Action
The action of this compound leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with this compound revealed a reduced number of proliferative cells and blood vessels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of this compound in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of this compound .
Análisis Bioquímico
Biochemical Properties
CPSI-1306 has been identified as a macrophage migration inhibitory factor (MIF) inhibitor . MIF is a proinflammatory cytokine that plays a significant role in inflammatory responses and is known to interact with various enzymes and proteins . This compound’s interaction with MIF is believed to inhibit the latter’s proinflammatory responses .
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly in the context of cancer cells . It has been found to induce apoptosis in metastatic breast cancer cells, reducing their viability . This compound also inhibits the activation of cell proliferation marker AKT in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves inducing intrinsic apoptosis by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of different caspases . This process results in the death of the cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a significant impact on tumor growth and metastasis in laboratory settings . It has been shown to reduce tumor growth and metastasis to the lungs in preclinical models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . Higher dosages of this compound have been associated with a more significant reduction in tumor growth and metastasis .
Metabolic Pathways
Given its role as a MIF inhibitor, it is likely that it interacts with the metabolic pathways associated with inflammation and immune response .
Subcellular Localization
Given its impact on mitochondrial membrane potential, it is likely that it interacts with components of the cell’s mitochondria .
Propiedades
IUPAC Name |
2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOSEVHCSNYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

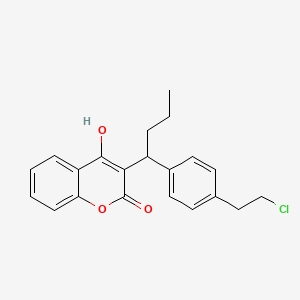
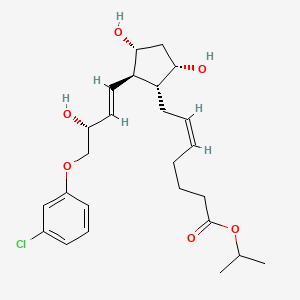
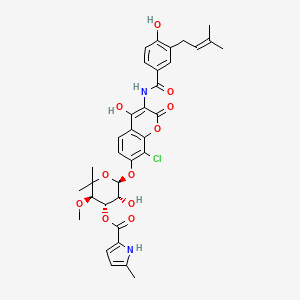
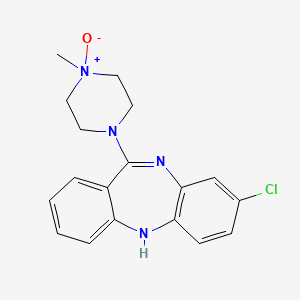
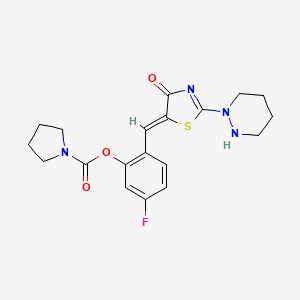
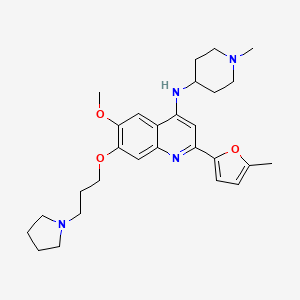
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
